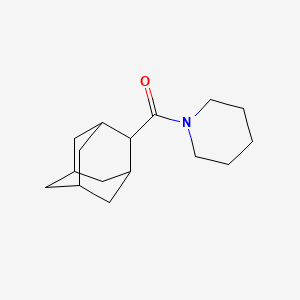Adamantan-2-yl-piperidin-1-yl-methanone
CAS No.:
Cat. No.: VC14579545
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H25NO |
|---|---|
| Molecular Weight | 247.38 g/mol |
| IUPAC Name | 2-adamantyl(piperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C16H25NO/c18-16(17-4-2-1-3-5-17)15-13-7-11-6-12(9-13)10-14(15)8-11/h11-15H,1-10H2 |
| Standard InChI Key | AHSGKCRVZWMWDM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(=O)C2C3CC4CC(C3)CC2C4 |
Introduction
Synthesis and Characterization Gaps
Synthetic Routes
While adamantane-piperidine hybrids are known (e.g., N-(adamantan-1-yl)piperidine-1-carbothioamide ), no methods for synthesizing the 2-yl isomer have been reported. Key challenges include:
-
Regioselectivity: Adamantane’s symmetry complicates directed substitution at non-bridgehead positions.
-
Steric Hindrance: The 2-position’s spatial arrangement may impede coupling reactions with piperidine.
Analytical Data
Absence of the following critical datasets prevents confirmation of this compound’s existence:
-
NMR Spectra: No or chemical shifts reported for hypothetical 2-yl derivatives.
-
Mass Spectrometry: Molecular ion peaks or fragmentation patterns remain unobserved.
Comparative Analysis with Known Analogues
Biological and Pharmacological Implications
The lack of synthetic access precludes studies on:
-
Receptor Binding: Potential interactions with neurological targets (e.g., sigma receptors) common to adamantane-piperidine hybrids.
-
Thermodynamic Stability: Molecular dynamics simulations suggest 2-yl derivatives may exhibit higher conformational strain compared to 1-yl analogues.
Recommendations for Future Research
-
Nomenclature Clarification: Validate the structural assignment via computational modeling (e.g., DFT-based geometry optimization).
-
Synthetic Exploration: Test Friedel-Crafts acylation or transition-metal-catalyzed coupling at adamantane’s 2-position.
-
Analytical Validation: Pursue high-resolution mass spectrometry and X-ray diffraction upon successful synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume